CB-64D

Description

Properties

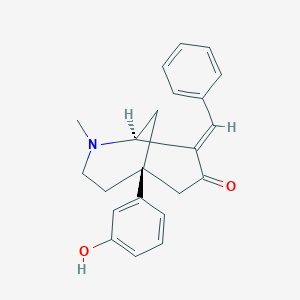

Molecular Formula |

C22H23NO2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(1S,5S,8E)-8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one |

InChI |

InChI=1S/C22H23NO2/c1-23-11-10-22(17-8-5-9-18(24)13-17)14-20(23)19(21(25)15-22)12-16-6-3-2-4-7-16/h2-9,12-13,20,24H,10-11,14-15H2,1H3/b19-12+/t20-,22-/m0/s1 |

InChI Key |

YVMTWTZIAIUURI-BCTWRDQXSA-N |

Isomeric SMILES |

CN1CC[C@@]2(C[C@H]1/C(=C\C3=CC=CC=C3)/C(=O)C2)C4=CC(=CC=C4)O |

Canonical SMILES |

CN1CCC2(CC1C(=CC3=CC=CC=C3)C(=O)C2)C4=CC(=CC=C4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CB64D; CB 64D; CB-64D |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CB-64D

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action of CB-64D, a selective sigma-2 (σ2) receptor agonist. It covers its molecular targets, signaling pathways, and includes relevant quantitative data and experimental protocols.

Core Mechanism of Action

This compound exerts its primary cellular effects through its high-affinity binding to the sigma-2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97). It functions as a σ2R agonist, initiating a signaling cascade that leads to apoptotic cell death in cancer cells[1][2]. Notably, this compound also exhibits a significant affinity for the mu (μ) opioid receptor, which constitutes a potential off-target activity[2].

Primary Target: Sigma-2 Receptor (TMEM97)

This compound demonstrates high and selective affinity for the σ2R. The binding affinity of this compound has been quantified, revealing a significant preference for the σ2R over the sigma-1 (σ1R) subtype[1][2].

Off-Target Activity: Mu (μ) Opioid Receptor

This compound also binds to the μ-opioid receptor with high affinity, suggesting that some of its physiological effects could be mediated through this interaction[2].

Quantitative Data: Binding Affinities

The binding affinities of this compound for its primary and off-target receptors are summarized in the table below.

| Ligand | Receptor | Ki (nM) | Selectivity (σ1/σ2) |

| This compound | Sigma-2 (σ2R) | 16.5[1][2] | 185-fold for σ2R |

| Sigma-1 (σ1R) | 3063[1][2] | ||

| Mu (μ) Opioid | 37.6[2] |

Signaling Pathways

Sigma-2 Receptor-Mediated Apoptosis

Activation of the σ2R by this compound initiates a novel apoptotic pathway. In studies conducted on breast cancer cell lines, this pathway has been shown to be independent of both p53 and caspases[2]. The induction of apoptosis by this compound has been confirmed through methods such as terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining and Annexin V binding[2]. While the precise signaling cascade in the SK-N-SH neuroblastoma cell line has not been fully elucidated, it is known that this compound induces apoptosis in these cells[1].

General studies on σ2R agonists suggest that they can trigger apoptosis through multiple pathways, including both caspase-dependent and -independent mechanisms. Furthermore, σ2R activation has been linked to the induction of autophagy via the inhibition of the mTOR signaling pathway and the modulation of intracellular calcium levels[3][4].

References

The Sigma-2 Receptor Agonist CB-64D: A Technical Guide to its Structure, Synthesis, and Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-64D, a potent and selective sigma-2 (σ₂) receptor agonist, has emerged as a significant tool in cancer research and neuroscience. Its ability to induce a unique form of programmed cell death in tumor cells, independent of common apoptotic pathways, makes it a compelling candidate for therapeutic development. This technical guide provides a comprehensive overview of the structure, synthesis, and key biological activities of this compound, with a focus on its mechanism of action and the experimental protocols used for its characterization.

Structure and Properties

This compound is chemically defined as (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one. Its structure is characterized by a rigid morphan scaffold, a feature common to many opioid and sigma receptor ligands. The key structural elements contributing to its biological activity include the (E)-8-benzylidene group and the 5-(3-hydroxyphenyl) moiety.

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in Table 1. This includes its binding affinities for sigma and opioid receptors, highlighting its high selectivity for the σ₂ receptor.

Table 1: Quantitative Data for this compound

| Property | Value | Reference Cell Line/System |

| IUPAC Name | (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one | N/A |

| Molecular Formula | C₂₄H₂₅NO₂ | N/A |

| Molecular Weight | 371.46 g/mol | N/A |

| Sigma-1 (σ₁) Receptor Ki | 3063 nM | Guinea Pig Brain Membranes |

| Sigma-2 (σ₂) Receptor Ki | 16.5 nM | Rat Liver Membranes |

| µ-Opioid Receptor Ki | 37.6 nM | Rat Brain Membranes |

| **Selectivity (σ₁ vs σ₂) ** | 185-fold for σ₂ | N/A |

Synthesis of this compound

The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an enolate, formed from a ketone, with an aldehyde. In the case of this compound, the ketone precursor is (+)-2-methyl-5-(3-hydroxyphenyl)morphan-7-one, and the aldehyde is benzaldehyde.[1][2]

Experimental Protocol: Claisen-Schmidt Condensation for this compound Synthesis

This protocol is a representative procedure based on the synthesis of analogous compounds.[1][2]

-

Precursor Preparation: The starting material, (+)-2-methyl-5-(3-hydroxyphenyl)morphan-7-one, is synthesized through a multi-step process, often beginning from commercially available chiral precursors to establish the desired stereochemistry.[3][4][5]

-

Reaction Setup: To a solution of (+)-2-methyl-5-(3-hydroxyphenyl)morphan-7-one in a suitable solvent (e.g., ethanol (B145695) or methanol), add an equimolar amount of benzaldehyde.

-

Base Catalysis: A catalytic amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to the mixture.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the pure (E)-8-benzylidene derivative, this compound.

-

Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action and Signaling Pathway

This compound exerts its primary biological effects through its high-affinity binding to and activation of the σ₂ receptor. This interaction triggers a unique signaling cascade that leads to programmed cell death, particularly in cancer cells.

Caspase-Independent Apoptosis

A key feature of this compound-induced cell death is its independence from the classical caspase-mediated apoptotic pathways. This is a significant finding, as many cancer cells develop resistance to conventional chemotherapeutics that rely on caspase activation. The apoptotic process initiated by this compound does not involve the release of cytochrome c from the mitochondria or changes in the mRNA expression levels of the Bcl-2 family of proteins.

Induction of Autophagy

In addition to apoptosis, evidence suggests that σ₂ receptor agonists like this compound can also induce autophagy, a cellular process involving the degradation of cellular components through lysosomes. The interplay between apoptosis and autophagy in the context of this compound's activity is an area of active investigation.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound-induced cell death.

Caption: Proposed signaling pathway of this compound.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Sigma-2 Receptor Binding Affinity Assay

This protocol determines the binding affinity (Ki) of this compound for the σ₂ receptor using a radioligand competition assay.[6][7][8][9]

-

Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ₂ receptors, such as rat liver.

-

Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Utilize [³H]DTG (1,3-di-o-tolylguanidine), a non-selective sigma receptor ligand, at a concentration near its Kd for the σ₂ receptor.

-

Masking of Sigma-1 Receptors: To ensure specific binding to σ₂ receptors, add a saturating concentration of a selective σ₁ receptor ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites.

-

Competition Binding: Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

-

Incubation: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Apoptosis Assay in SK-N-SH Cells

The induction of apoptosis by this compound in the human neuroblastoma cell line SK-N-SH can be assessed using Annexin V staining followed by flow cytometry.[10][11][12][13][14]

-

Cell Culture: Culture SK-N-SH cells in appropriate media (e.g., DMEM with 10% FBS) to 70-80% confluency.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: Gently harvest the cells, including both adherent and floating populations.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Cytotoxicity Assay in SK-N-SH Cells

The cytotoxic effect of this compound on SK-N-SH cells can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[10][11][12][13][14][15][16][17][18]

-

Cell Culture and Treatment: Culture and treat SK-N-SH cells with this compound as described in the apoptosis assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the treatment period, centrifuge the cell plates and carefully collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

-

Incubation: Incubate the mixture at room temperature, protected from light, for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis and biological evaluation of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the sigma-2 receptor in cellular processes, particularly in the context of cancer and neurodegenerative diseases. Its unique mechanism of inducing caspase-independent apoptosis warrants further investigation for the development of novel therapeutic strategies. This technical guide provides a foundational understanding of its synthesis, properties, and the experimental approaches used for its study, serving as a resource for researchers in the field.

References

- 1. (E)-8-benzylidene derivatives of 2-methyl-5-(3-hydroxyphenyl)morphans: highly selective ligands for the sigma 2 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A marked change of receptor affinity of the 2-methyl-5-(3-hydroxyphenyl)morphans upon attachment of an (E)-8-benzylidene moiety: synthesis and evaluation of a new class of sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Enantiomerically Pure Morphine Alkaloids: The Hydrophenanthrene Route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zaguan.unizar.es [zaguan.unizar.es]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The establishment of a reliable cytotoxic system with SK-N-SH neuroblastoma cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human neuroblastoma cells rapidly enter cell cycle arrest and apoptosis following exposure to C-28 derivatives of the synthetic triterpenoid CDDO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. How does ethanol induce apoptotic cell death of SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. takarabio.com [takarabio.com]

In Vitro Characterization of CB-64D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and highly selective synthetic ligand for the sigma-2 (σ2) receptor, an intracellular protein primarily located in the endoplasmic reticulum.[1][2] Emerging research has identified the σ2 receptor as a promising therapeutic target in oncology due to its overexpression in a variety of tumor cell lines and its role in cell proliferation and survival.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinity, mechanism of action, and the experimental protocols used to elucidate its cellular effects.

Biochemical and Cellular Activity of this compound

Binding Affinity

This compound exhibits high affinity and selectivity for the σ2 receptor over the sigma-1 (σ1) receptor subtype. Radioligand binding assays have determined the following inhibition constants (Ki):

| Receptor Subtype | Ki (nM) | Selectivity (σ1/σ2) |

| Sigma-2 (σ2) | 16.5[1] | ~185-fold[2] |

| Sigma-1 (σ1) | 3063[1] | |

| Mu (μ) Opioid | 37.6[2] |

Cytotoxicity and Apoptosis Induction

This compound induces dose-dependent cytotoxicity in various cancer cell lines, including the human breast adenocarcinoma cell lines MCF-7 and T47D.[3] The mechanism of cell death is primarily through the induction of apoptosis, as evidenced by positive staining in Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) and Annexin V assays.[2][3]

A crucial finding is that this compound triggers apoptosis through a novel, caspase-independent pathway.[2][3] This pathway is also independent of the tumor suppressor protein p53.[2] Further investigations have revealed that the apoptotic cascade initiated by this compound does not involve the release of cytochrome c from the mitochondria or significant changes in the mRNA expression levels of Bcl-2 family proteins.[2]

Calcium Mobilization

Activation of the σ2 receptor by agonists, including this compound, leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[4] This calcium is primarily released from intracellular stores within the endoplasmic reticulum.[4]

Signaling Pathway of this compound

The apoptotic signaling pathway initiated by this compound diverges from classical apoptosis mechanisms. The current understanding points towards a mechanism involving the disruption of cholesterol homeostasis and subsequent induction of endoplasmic reticulum (ER) stress.

References

- 1. Cytotoxic sigma-2 ligands trigger cancer cell death via cholesterol-induced-ER-stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 4. researchgate.net [researchgate.net]

Pharmacological Profile of CB-64D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-64D is a potent and selective sigma-2 (σ2) receptor agonist that has demonstrated significant potential in preclinical cancer research. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, mechanism of action, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate further research and development. All quantitative data are summarized in structured tables, and signaling and experimental workflows are visualized using diagrams.

Introduction

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in a variety of tumor cells, making it a promising target for cancer therapeutics.[1][2] this compound, a morphinan (B1239233) derivative, has emerged as a key pharmacological tool for studying σ2 receptor function due to its high affinity and selectivity.[3] This technical guide synthesizes the current knowledge on the pharmacological characteristics of this compound, with a focus on its pro-apoptotic effects in cancer cells.

Receptor Binding Profile

This compound exhibits a high affinity and selectivity for the σ2 receptor over the σ1 receptor. It also displays a notable affinity for the mu (µ) opioid receptor.[3] The binding affinities (Ki) are summarized in Table 1.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Ki (nM) | Source |

| Sigma-2 (σ2) | 16.5 | [3] |

| Sigma-1 (σ1) | 3063 | [3] |

| Mu (µ) Opioid | 37.6 | [3] |

Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines, including the human neuroblastoma cell line SK-N-SH and breast tumor cell lines.[4] A key characteristic of this compound-induced apoptosis is its independence from p53 and caspases, suggesting the activation of a novel apoptotic pathway.[5]

Role of Intracellular Calcium

A primary mechanism initiated by this compound is the modulation of intracellular calcium (Ca2+) levels. Activation of the σ2 receptor by this compound leads to a transient release of Ca2+ from the endoplasmic reticulum.[6] This Ca2+ mobilization is a critical upstream event in the apoptotic signaling cascade.

Signaling Pathways

The binding of this compound to the σ2 receptor (TMEM97) initiates a signaling cascade that culminates in caspase-independent apoptosis. While the complete pathway is still under investigation, key events have been identified.

This compound Initiated Calcium Mobilization

The following diagram illustrates the initial steps of this compound's action, leading to an increase in intracellular calcium.

Putative Caspase-Independent Apoptotic Pathway

Following the increase in cytosolic calcium, a caspase-independent apoptotic pathway is initiated. A likely downstream effector, based on general mechanisms of caspase-independent cell death, is the Apoptosis-Inducing Factor (AIF).[1][7] The proposed pathway is depicted below. It is important to note that the direct link between Ca2+ release and AIF translocation in the context of this compound has not been definitively established and represents a putative mechanism.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Sigma Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for sigma receptors.

Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.

Materials:

-

Radioligands: --INVALID-LINK---pentazocine (for σ1), [³H]DTG (for σ2)

-

Membrane preparations: Guinea pig brain membranes (for σ1), rat liver membranes (for σ2)

-

Assay buffer: 50 mM Tris-HCl, pH 8.0

-

Non-specific binding control: Haloperidol (B65202) (10 µM)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare membrane homogenates to a final protein concentration of approximately 300 µ g/well .

-

In a 96-well plate, incubate the membrane homogenate with the radioligand and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

For σ1 assays, use ~5 nM --INVALID-LINK---pentazocine. For σ2 assays, use ~5 nM [³H]DTG in the presence of 100 nM (+)-pentazocine to mask σ1 sites.

-

To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of haloperidol (10 µM).

-

Incubate the plates at 25°C for 120 minutes.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Cytotoxicity Assay (LDH Release)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Objective: To quantify the cytotoxic effect of this compound on cancer cells.

Materials:

-

Target cancer cell line (e.g., SK-N-SH)

-

96-well culture plates

-

This compound stock solution

-

LDH cytotoxicity detection kit

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time period (e.g., 24-48 hours).

-

Include control wells: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

-

After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

-

Carefully transfer the supernatant from each well to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

Objective: To detect and quantify apoptosis induced by this compound.

Materials:

-

Target cancer cell line

-

This compound stock solution

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cytotoxicity assay.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add Annexin V-fluorochrome and PI according to the kit manufacturer's protocol.

-

Incubate the cells at room temperature for 15 minutes in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each sample.

-

Analyze the stained cells by flow cytometry as soon as possible. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Intracellular Calcium Measurement (Fura-2 AM)

This ratiometric fluorescence imaging technique is used to measure changes in intracellular calcium concentration.

Objective: To measure the effect of this compound on intracellular Ca2+ levels.

Materials:

-

Target cell line cultured on coverslips

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Fluorescence imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS.

-

Wash the cells grown on coverslips once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Obtain a baseline fluorescence ratio (F340/F380) before adding the compound.

-

Add this compound to the perfusion chamber and continuously record the fluorescence ratio to measure changes in intracellular Ca2+.

Pharmacokinetic and Pharmacodynamic Profile

To date, there is a lack of publicly available data on the specific pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and in vivo pharmacodynamic properties of this compound. As a morphinan derivative, it may share some metabolic pathways with other compounds in its class, which are primarily metabolized by cytochrome P450 enzymes and conjugation reactions.[8] However, without specific studies on this compound, its in vivo behavior remains to be elucidated. Further research, potentially utilizing radiolabeled this compound, is required to determine its biodistribution, metabolism, and clearance in vivo.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the σ2 receptor in cancer biology. Its ability to induce a novel, caspase-independent apoptotic pathway highlights the therapeutic potential of targeting the σ2 receptor. The detailed protocols provided in this guide are intended to support further research into the mechanism of action of this compound and the development of novel σ2 receptor-targeted therapies. Future studies should focus on elucidating the complete signaling cascade downstream of σ2 receptor activation and on characterizing the in vivo pharmacokinetic and pharmacodynamic profile of this promising compound.

References

- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Caspase-independent Mitochondrial Cell Death Results from Loss of Respiration, Not Cytotoxic Protein Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of CB-64D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound CB-64D, with a focus on its potential therapeutic targets. This compound has been identified as a selective agonist for the sigma-2 (σ2) receptor, a promising target for various therapeutic interventions, particularly in oncology. This document outlines the binding affinity of this compound, its known cellular effects, and the experimental methodologies used for its characterization.

Core Therapeutic Target: Sigma-2 (σ2) Receptor

This compound is a potent agonist for the sigma-2 (σ2) receptor and also interacts with the sigma-1 (σ1) receptor, though with significantly lower affinity.[1][2] Its high selectivity for the σ2 receptor makes it a valuable tool for investigating the function of this receptor and a potential candidate for therapeutic development.[2] The σ2 receptor is implicated in various cellular processes and is overexpressed in numerous tumor cell lines, making it an attractive target for cancer therapy.

Key Cellular Effects:

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in the SK-N-SH neuroblastoma cancer cell line.[1] This pro-apoptotic activity is a key indicator of its potential as an anti-cancer agent.

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound and its enantiomer, CB-64L, for sigma-1 and sigma-2 receptors has been quantified, highlighting the high selectivity of this compound for the sigma-2 receptor.[2]

| Compound | Sigma-1 (σ1) Receptor Ki (nM) | Sigma-2 (σ2) Receptor Ki (nM) | Selectivity (σ1 Ki / σ2 Ki) |

| This compound | 3063 | 16.5 | 185.6-fold for σ2 |

| CB-64L | 10.5 | 154 | 14.7-fold for σ1 |

Data sourced from the European Journal of Pharmacology, 1995.[2]

In addition to its affinity for sigma receptors, this compound also exhibits high affinity for mu (μ) opioid receptors, with a reported Ki of 37.6 nM.[2] This off-target activity is an important consideration for its therapeutic development.

Experimental Protocols

The following outlines the general experimental methodology for determining the receptor binding affinity of compounds like this compound, as is standard in the field.

Receptor Binding Assays (General Protocol):

A standard in vitro radioligand binding assay is typically used to determine the binding affinity (Ki) of a compound for its target receptor.

-

Tissue/Cell Preparation: Membranes are prepared from cells or tissues known to express the target receptors (e.g., guinea pig brain for sigma receptors).

-

Radioligand Incubation: The prepared membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]DTG for sigma receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Unbound Ligand: The incubation mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification of Radioactivity: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound in cancer cells.

Experimental Workflow for Receptor Binding Assay

Caption: General workflow for a radioligand receptor binding assay.

Selectivity Profile of this compound

Caption: Binding affinity profile of this compound for various receptors.

References

CB-64D: A Technical Guide to its Effects on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and highly selective agonist for the sigma-2 (σ2) receptor, a protein that is increasingly recognized as a promising target in cancer therapy due to its overexpression in a variety of tumor cell lines. Identified chemically as (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, this compound has garnered significant interest for its ability to induce a novel form of programmed cell death in cancer cells. This technical guide provides an in-depth overview of the known cellular effects of this compound, with a focus on its mechanism of action, impact on signaling pathways, and the experimental methodologies used to elucidate these effects.

Quantitative Data

The primary quantitative data available for this compound characterizes its binding affinity for sigma receptors. This data highlights its high selectivity for the sigma-2 receptor over the sigma-1 subtype.

| Ligand | Receptor Subtype | Binding Affinity (Ki in nM) |

| This compound | Sigma-2 (σ2) | 16.5 |

| Sigma-1 (σ1) | 3063 | |

| Mu (μ) Opioid | 37.6 |

Mechanism of Action and Cellular Pathways

This compound exerts its cellular effects primarily through its interaction with the sigma-2 receptor, which has been identified as the transmembrane protein 97 (TMEM97). Activation of this receptor by this compound initiates a unique apoptotic signaling cascade that is notably independent of p53 and caspases, which are central players in classical apoptosis.

Caspase-Independent Apoptosis

A key feature of this compound-induced cell death is its independence from caspases, the primary executioner enzymes of conventional apoptosis. This was demonstrated in studies where caspase inhibitors failed to block the cytotoxic effects of sigma-2 receptor agonists. This suggests that this compound activates a novel, alternative pathway to programmed cell death, which could be particularly advantageous for treating cancers that have developed resistance to traditional apoptosis-inducing chemotherapeutics.

Mitochondrial Involvement

The available evidence points towards the mitochondria as a central player in the caspase-independent apoptosis induced by this compound. Treatment with sigma-2 receptor agonists has been shown to cause mitochondrial swelling, a sign of mitochondrial dysfunction. This is likely a result of mitochondrial outer membrane permeabilization (MOMP). However, unlike in classical apoptosis where MOMP leads to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO to activate caspases, the downstream effects in this pathway appear to be different. It is hypothesized that the cell death cascade is triggered by a progressive loss of mitochondrial respiratory function, particularly affecting Complex I and IV of the electron transport chain, rather than the release of cytotoxic proteins like Apoptosis-Inducing Factor (AIF) or Endonuclease G.

Caption: Putative signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound.

Sigma-2 Receptor Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a test compound (like this compound) for the sigma-2 receptor.

-

Membrane Preparation: Homogenize tissue or cells known to express sigma-2 receptors (e.g., liver or specific cancer cell lines) in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation with a known concentration of a radiolabeled sigma-2 ligand (e.g., [³H]-DTG) and varying concentrations of the unlabeled test compound (this compound). To ensure specificity for the sigma-2 receptor, a masking compound that saturates sigma-1 receptors is often included.

-

Incubation: Incubate the mixture to allow the ligands to reach binding equilibrium with the receptors.

-

Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (binding affinity) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive receptor binding assay.

Annexin V Apoptosis Assay

This assay is used to detect one of the early markers of apoptosis, the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.

-

Cell Treatment: Culture cancer cells (e.g., SK-N-SH or MCF-7) and treat them with this compound at various concentrations for a specified period. Include untreated cells as a negative control.

-

Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in a binding buffer and add Annexin V conjugated to a fluorescent dye (e.g., FITC). A vital dye such as propidium (B1200493) iodide (PI) is also added to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

-

Incubation: Incubate the cells in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Caption: Workflow for an Annexin V apoptosis assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

-

Cell Plating and Treatment: Plate cells in a multi-well plate and treat them with various concentrations of this compound. Include wells with untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

-

Incubation: Incubate the plate for the desired treatment duration.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

LDH Reaction: In a separate plate, mix the supernatant with an LDH reaction mixture containing a substrate and a tetrazolium salt. LDH in the supernatant will catalyze a reaction that leads to the formation of a colored formazan (B1609692) product.

-

Incubation: Incubate the reaction plate at room temperature, protected from light.

-

Measurement: Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength.

-

Calculation: Calculate the percentage of cytotoxicity for each treatment condition relative to the spontaneous and maximum LDH release controls.

Caption: Workflow for an LDH cytotoxicity assay.

Conclusion

This compound is a valuable research tool for investigating the role of the sigma-2 receptor in cancer cell biology. Its ability to induce a caspase-independent form of apoptosis highlights a potentially novel therapeutic avenue for cancers that are resistant to conventional treatments. Further research is needed to fully elucidate the downstream signaling components of this pathway and to gather more extensive quantitative data on its efficacy in a broader range of cancer models. A deeper understanding of the molecular mechanisms initiated by this compound will be crucial for the development of sigma-2 receptor agonists as a new class of anti-cancer drugs.

Methodological & Application

Application Notes and Protocols for CB-64D in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and selective agonist for the sigma-2 (σ2) receptor, identified as the transmembrane protein 97 (TMEM97).[1][2] This receptor is often overexpressed in proliferating tumor cells, making it a compelling target for cancer therapy.[1][2] this compound has been demonstrated to induce a unique form of caspase-independent apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutic agents.[3][4] Its mechanism of action involves the modulation of intracellular calcium signaling, highlighting its potential as a novel anti-cancer agent.[5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its cytotoxic and apoptotic effects.

Data Presentation

Table 1: Summary of this compound Activity

| Parameter | Cell Line(s) | Value/Observation | Reference(s) |

| Mechanism of Action | Breast Tumor Cell Lines (MCF-7, T47D) | Induces caspase-independent apoptosis. | [3][4] |

| Reported Concentration for Apoptosis Induction | MCF-7, T47D | 100 µM for 48 hours. | [4][6] |

| Key Signaling Event | SK-N-SH Neuroblastoma Cells | Induces a transient release of Ca2+ from the endoplasmic reticulum. | [5] |

| Selectivity | Not applicable | High selectivity for sigma-2 over sigma-1 receptors. | [7] |

Note: Specific IC50 and EC50 values for this compound are not widely reported in publicly available literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.

Mandatory Visualization

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for assessing this compound effects.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

-

In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder.

-

Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve the calculated mass in a volume of DMSO that yields this concentration.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[8]

Cell Culture and Treatment with this compound

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, T47D)

-

Complete cell culture medium (specific to the cell line)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

Cell culture flasks or plates

-

This compound stock solution (from Protocol 1)

Protocol:

-

Culture the desired cancer cell line in its recommended complete medium and conditions (e.g., 37°C, 5% CO2) until it reaches the desired confluency (typically 70-80%).

-

Prepare the working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 100 µM, dilute the 10 mM stock solution 1:100 in the medium.

-

For adherent cells, aspirate the old medium, wash the cells once with sterile PBS, and then add the medium containing the desired concentration of this compound.

-

For suspension cells, centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in the medium containing this compound.

-

Include appropriate controls:

-

Negative Control: Cells treated with fresh medium only.

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of this compound used.

-

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). A 48-hour incubation with 100 µM this compound has been shown to induce apoptosis in breast cancer cell lines.[4][6]

Cytotoxicity Assay (MTT Assay)

Materials:

-

Cells treated with this compound (from Protocol 2) in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

After incubation, carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Materials:

-

Cells treated with this compound (from Protocol 2)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

After the desired incubation period with this compound, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.

-

Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

References

- 1. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for CB-64D, a Selective Sigma-2 Receptor Ligand, for In Vivo Animal Studies

Disclaimer: Publicly available scientific literature does not contain detailed in vivo study protocols specifically for CB-64D. The following application notes and protocols are based on the known in vitro characteristics of this compound and extrapolated from in vivo studies of other selective sigma-2 receptor ligands. Researchers should use this information as a guideline and must conduct dose-finding and toxicity studies to establish a safe and effective protocol for this compound in their specific animal models.

Introduction to this compound

This compound, with the full chemical name (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a potent and highly selective ligand for the sigma-2 (σ2) receptor. The sigma-2 receptor is overexpressed in a variety of tumor cell lines and is implicated in cell proliferation and cell death, making it a promising target for cancer diagnostics and therapeutics. This compound has been characterized in vitro, demonstrating high affinity for the sigma-2 receptor and significant selectivity over the sigma-1 (σ1) receptor. However, it also exhibits affinity for the mu (µ) opioid receptor, which should be considered in the interpretation of in vivo results.[1]

In Vitro Pharmacological Profile of this compound

The affinity of this compound for sigma and opioid receptors has been determined through radioligand binding assays. This data is crucial for understanding its target engagement and potential off-target effects.

| Receptor Subtype | Ligand | Ki (nM) | Selectivity (σ1/σ2) | Reference |

| Sigma-1 (σ1) | This compound | 3063 | 185-fold for σ2 | [1] |

| Sigma-2 (σ2) | This compound | 16.5 | [1] | |

| Mu (µ) Opioid | This compound | 37.6 | [1] |

Putative Signaling Pathway of Sigma-2 Receptor Agonists

The precise signaling pathway of the sigma-2 receptor is still under investigation. However, activation by agonists is known to induce an increase in intracellular calcium concentration, leading to downstream signaling cascades that can result in apoptosis. The following diagram illustrates a potential signaling pathway.

Caption: Putative signaling cascade initiated by a sigma-2 receptor agonist like this compound.

Hypothetical In Vivo Experimental Protocol

This protocol is a generalized procedure for evaluating the in vivo efficacy of a selective sigma-2 receptor agonist, such as this compound, in a tumor-bearing mouse model. It is imperative to conduct preliminary studies to determine the appropriate dosage, vehicle, and administration route for this compound.

Animal Model and Husbandry

-

Species: Mouse (e.g., BALB/c, C57BL/6, or athymic nude mice for xenografts)

-

Age: 6-8 weeks

-

Sex: Female (if using breast or ovarian cancer models) or male, consistently across all groups.

-

Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water. Acclimatize animals for at least one week before the start of the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Model

-

Cell Line: Select a cancer cell line known to express high levels of the sigma-2 receptor (e.g., pancreatic, breast, or lung cancer cell lines).

-

Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 cells in 100 µL of sterile PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm3), randomly assign mice to treatment and control groups.

Drug Preparation and Administration

-

This compound Formulation: The optimal vehicle for in vivo administration of this compound is not specified in the literature. A common vehicle for similar small molecules is a solution of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity. Prepare fresh on each day of dosing.

-

Dosage: Based on studies with other sigma-2 receptor ligands, a starting dose range of 10-50 mg/kg could be explored in a dose-escalation study to determine the maximum tolerated dose (MTD).

-

Administration Route: Intraperitoneal (i.p.) injection is a common route for preclinical in vivo studies. Intravenous (i.v.) or oral gavage may also be considered depending on the pharmacokinetic properties of the compound.

-

Dosing Schedule: A daily or every-other-day dosing schedule for a period of 2-4 weeks is a typical starting point for efficacy studies.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo efficacy study.

Caption: A logical workflow for conducting an in vivo efficacy study of a test compound.

Endpoint Analysis

-

Tumor Growth Inhibition: The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the vehicle control group.

-

Toxicity Assessment: Monitor animal health daily, including body weight, food and water intake, and any signs of distress. At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

-

Histopathology and Immunohistochemistry (IHC): At necropsy, collect tumors and major organs (liver, kidney, spleen, lungs, heart). Fix tissues in formalin and embed in paraffin (B1166041) for histological examination (H&E staining) to assess for any treatment-related toxicities. Perform IHC on tumor sections to analyze markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Western Blot Analysis: Prepare protein lysates from a portion of the tumor tissue to quantify the expression of proteins involved in the sigma-2 receptor signaling pathway.

Quantitative Data from In Vivo Studies of Other Sigma-2 Receptor Ligands

The following table summarizes data from in vivo studies of other selective sigma-2 receptor ligands, which can provide a reference for designing studies with this compound.

| Ligand | Animal Model | Dosage | Administration Route | Key Findings | Reference |

| WC26 | C57BL/6 mice with Panc-02 pancreatic tumor allografts | 50 or 100 mg/kg/day for 5 days | Intraperitoneal (i.p.) | Significant tumor growth inhibition and increased survival. A single 2 mg dose induced apoptosis in up to 50% of tumor cells. Minimal toxicity observed. | [2] |

| SV119 | Not specified | Not specified | Not specified | Induced apoptosis in pancreatic cancer cells in vitro and in vivo. | [2] |

| Compound 1 | Male CD-1® mice | Up to 31.6 µmol/kg | Not specified | No alteration of basal locomotor activity. Attenuated cocaine-induced hyperlocomotion by 66% at 31.6 µmol/kg. | [3] |

| CME398 | Male CD-1 mice | 0.23 to 23.2 mg/kg | Intraperitoneal (i.p.) | Dose-related inhibition of formalin-induced hind paw licking, suggesting analgesic effects. | [4] |

Conclusion

This compound is a valuable tool for studying the in vivo function of the sigma-2 receptor. While specific in vivo protocols for this compound are not yet published, the information provided here, based on its in vitro profile and data from similar compounds, offers a strong foundation for researchers to develop and validate their own robust in vivo experimental plans. Careful consideration of dose-response, pharmacokinetics, and potential toxicity will be critical for successful in vivo studies with this compound.

References

- 1. Pharmacological studies with a nonpeptidic, delta-opioid (-)-(1R,5R,9R)-5,9-dimethyl-2'-hydroxy-2-(6-hydroxyhexyl)-6,7-benzomorphan hydrochloride ((-)-NIH 11082) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Endocannabinoid System of Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A marked change of receptor affinity of the 2-methyl-5-(3-hydroxyphenyl)morphans upon attachment of an (E)-8-benzylidene moiety: synthesis and evaluation of a new class of sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CB-64D

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and selective sigma-2 (σ2) receptor agonist, also exhibiting lower affinity for the sigma-1 (σ1) receptor.[1] As a member of the morphinan (B1239233) class of compounds, it serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of sigma receptors. Notably, sigma-2 receptor agonists have been shown to induce apoptosis in various cancer cell lines, highlighting the potential of this compound as a research compound in oncology and neurobiology.[2] These application notes provide detailed guidelines for the proper handling, storage, and use of this compound in a laboratory setting.

Physicochemical Properties and Storage

Due to the absence of a publicly available Safety Data Sheet (SDS) or Certificate of Analysis (CofA) for this compound, the following recommendations are based on general laboratory best practices for morphinan-like compounds. Researchers should handle this compound with care, employing standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage Conditions:

| Parameter | Recommendation |

| Solid Form | Store in a tightly sealed container at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. Protect from light and moisture. |

| Stock Solutions | Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

| In-Use Solutions | Prepare fresh from stock solutions for each experiment. If short-term storage is necessary, keep at 2-8°C for no longer than 24 hours, protected from light. |

Experimental Protocols

Preparation of Stock Solutions

The following protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

-

In a chemical fume hood, weigh the desired amount of this compound. For a 10 mM stock solution, this will be the molecular weight of this compound in mg per 100 µL of DMSO. Note: The exact molecular weight should be obtained from the supplier's documentation.

-

Carefully transfer the weighed this compound to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube.

-

Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

-

Store the aliquots at -20°C or -80°C.

In Vitro Cell Viability Assay (Example Protocol)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line using a colorimetric assay such as the MTT or XTT assay.

Materials:

-

Cancer cell line of interest (e.g., SK-N-SH neuroblastoma cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT or XTT reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. The final concentrations should typically range from nanomolar to micromolar, depending on the expected potency. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

If using MTT, add the solubilization buffer and incubate until the formazan (B1609692) crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for in vitro testing of this compound.

References

Application Notes and Protocols for CB-64D in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and highly selective agonist for the sigma-2 (σ2) receptor, also known as transmembrane protein 97 (TMEM97), with a Ki of 16.5 nM.[1] It exhibits a 185-fold selectivity for the σ2 receptor over the σ1 receptor.[2] The σ2 receptor is implicated in various cellular processes, including apoptosis, calcium signaling, and neuronal signaling, and is often overexpressed in proliferating tumor cells.[3][4][5] this compound has been shown to induce apoptosis in cancer cells, making it a compound of interest for oncological and neurological research.[3] These application notes provide an overview of the available data on this compound and protocols for its administration in mice for preclinical research.

Data Presentation

| Compound | Parameter | Value | Species/Cell Line | Reference |

| This compound | Ki for σ2 Receptor | 16.5 nM | - | [1] |

| Ki for σ1 Receptor | 3063 nM | - | [1] | |

| Selectivity (σ1/σ2) | 185-fold | - | [2] | |

| UKH-1114 | In vivo dosage | 10 mg/kg (intravenous) | Mouse | [6] |

Signaling Pathway

The σ2 receptor (TMEM97) is involved in multiple signaling pathways. As a σ2 receptor agonist, this compound is expected to modulate these pathways. One of the key reported effects of σ2 receptor agonism is the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that can be activated by σ2 receptor agonists.

Caption: Simplified intrinsic apoptosis signaling pathway initiated by this compound.

Experimental Protocols

General Guidelines for Administration of a Novel Compound (this compound) in Mice

Due to the lack of established in vivo dosage for this compound, a dose-finding study is essential. The following protocol outlines a general procedure for preparing and administering a novel compound like this compound to mice.

1. Materials:

-

This compound compound

-

Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80, depending on this compound's solubility)

-

Sterile syringes (1 ml) and needles (e.g., 25-27G for subcutaneous or intraperitoneal injection)

-

Animal scale

-

Appropriate mouse strain for the study

-

Personal Protective Equipment (PPE)

2. Preparation of Dosing Solution:

-

Determine the desired concentration range for the dose-finding study. Based on analogs, a starting range of 1-10 mg/kg could be considered.

-

Calculate the required amount of this compound and vehicle.

-

If using a solubilizing agent like DMSO, ensure the final concentration is well-tolerated by the animals (typically <5-10% of the total injection volume).

-

Prepare the dosing solution under sterile conditions. Ensure this compound is fully dissolved.

-

Store the solution as recommended by the manufacturer.

3. Animal Handling and Grouping:

-

Acclimatize mice to the facility for at least one week before the experiment.

-

Randomly assign mice to different dose groups, including a vehicle control group.

-

Weigh each mouse on the day of dosing to calculate the precise injection volume.

4. Administration Routes:

The choice of administration route depends on the experimental goals and the pharmacokinetic properties of the compound. Common routes for mice include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).[7][8][9]

-

Intraperitoneal (IP) Injection:

-

Restrain the mouse securely.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.

-

Insert the needle at a 15-30 degree angle.

-

Aspirate to ensure no fluid is drawn back, then inject the calculated volume (typically up to 2-3 ml for an adult mouse).[7]

-

-

Subcutaneous (SC) Injection:

-

Gently lift the skin on the back of the neck or flank to form a tent.

-

Insert the needle into the base of the tented skin.

-

Aspirate briefly before injecting the solution (up to 2-3 ml, divided into multiple sites if necessary).[7]

-

-

Intravenous (IV) Injection (Tail Vein):

-

Warm the mouse's tail to dilate the veins.

-

Place the mouse in a restrainer.

-

Insert a small gauge needle (e.g., 27-30G) into one of the lateral tail veins.

-

Inject the solution slowly (volume typically < 0.2 ml).[7]

-

5. Post-Administration Monitoring:

-

Monitor the animals closely for any signs of toxicity or adverse effects immediately after injection and at regular intervals for at least 24-48 hours.

-

Record observations such as changes in weight, behavior, and physical appearance.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo study with this compound in mice.

Caption: General experimental workflow for in vivo studies using this compound in mice.

Conclusion

While specific dosage and administration protocols for this compound in mice are not yet established in published literature, these application notes provide a framework for researchers to design and conduct in vivo studies. The high selectivity of this compound for the σ2 receptor makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. A thorough dose-finding study is a critical first step to ensure the safety and efficacy of this compound in any mouse model. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines when performing animal experiments.

References

- 1. This compound and CB-184: ligands with high sigma 2 receptor affinity and subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 5. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Voluntary oral administration of drugs in mice [protocols.io]

Application Notes and Protocols for CB-64D: A Selective Sigma-2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and highly selective agonist for the sigma-2 (σ2) receptor, which has been identified as the transmembrane protein 97 (TMEM97). The σ2 receptor is overexpressed in a variety of tumor cells, making it a promising target for cancer therapy. This compound has been demonstrated to induce a unique form of caspase-independent apoptosis in cancer cell lines, including the human neuroblastoma cell line SK-N-SH.[1] These application notes provide detailed protocols for studying the effects of this compound in vitro and in vivo.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to the σ2 receptor (TMEM97). This interaction is believed to trigger a signaling cascade that leads to a rapid and sustained increase in intracellular calcium levels, primarily through release from the endoplasmic reticulum.[2] This disruption of calcium homeostasis is a key event that initiates a caspase-independent apoptotic pathway, ultimately leading to cell death. While the complete downstream signaling pathway is still under investigation, it represents a novel mechanism for inducing apoptosis in cancer cells that may be resistant to traditional chemotherapy.

Diagram of the Proposed Signaling Pathway for this compound-Induced Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following table summarizes the known binding affinities and cytotoxic concentrations of this compound. Note that the EC50 values are for breast cancer cell lines, and the IC50 for SK-N-SH cells should be determined experimentally using the protocol provided below.

| Parameter | Receptor/Cell Line | Value | Reference |

| Ki (Binding Affinity) | Sigma-2 Receptor | 16.5 nM | MedChemExpress |

| Ki (Binding Affinity) | Sigma-1 Receptor | 3063 nM | MedChemExpress |

| EC50 (Cytotoxicity) | MCF-7 (Breast Cancer) | ~50 µM | (Crawford & Bowen, 2002) |

| EC50 (Cytotoxicity) | T47D (Breast Cancer) | ~50 µM | (Crawford & Bowen, 2002) |

| EC50 (Cytotoxicity) | SKBr3 (Breast Cancer) | ~50 µM | (Crawford & Bowen, 2002) |

| EC50 (Cytotoxicity) | MCF-7/Adr- (Resistant Breast Cancer) | ~50 µM | (Crawford & Bowen, 2002) |

| IC50 (Cytotoxicity) | SK-N-SH (Neuroblastoma) | To be determined |

Experimental Protocols

In Vitro Cytotoxicity Assay: Determining the IC50 of this compound in SK-N-SH Cells

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in the SK-N-SH human neuroblastoma cell line using a standard MTT or similar cell viability assay.

Materials:

-

SK-N-SH cells (ATCC® HTB-11™)

-

Complete growth medium (e.g., MEM with 10% FBS)

-

This compound

-

DMSO (for dissolving this compound)

-

96-well plates

-

MTT reagent (or similar cell viability assay kit)

-

Plate reader

Protocol:

-

Cell Seeding:

-

Culture SK-N-SH cells in complete growth medium.

-

Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).

-

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

In Vitro Apoptosis Assay: Annexin V/Propidium Iodide Staining

This protocol describes how to detect and quantify apoptosis in SK-N-SH cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

SK-N-SH cells

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed SK-N-SH cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at a concentration around the predetermined IC50 value and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin.

-

Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

Analyze the data to differentiate between:

-

Live cells (Annexin V-, PI-)

-

Early apoptotic cells (Annexin V+, PI-)

-

Late apoptotic/necrotic cells (Annexin V+, PI+)

-

Necrotic cells (Annexin V-, PI+)

-

-

Logical Relationship of Cell Populations in Apoptosis Assay

Caption: Relationship between cell states in an Annexin V/PI assay.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous SK-N-SH xenograft mouse model. Note: A pilot study is recommended to determine the optimal dose and treatment schedule for this compound.